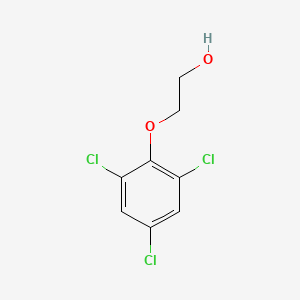

2-(2,4,6-Trichlorophenoxy)ethanol

Vue d'ensemble

Description

2-(2,4,6-Trichlorophenoxy)ethanol is an organic compound with the molecular formula C8H7Cl3O2. It is a white to yellow solid at room temperature and is known for its use in various chemical and industrial applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

2-(2,4,6-Trichlorophenoxy)ethanol can be synthesized through the selective chlorination of 2-phenoxyethanol. The process involves reacting 2-phenoxyethanol with chlorine in the presence of hydrogen chloride at temperatures ranging from -10°C to 50°C or in the presence of urea at temperatures from 20°C to 55°C. The reaction is carried out in a water/carbon tetrachloride solvent mixture .

Industrial Production Methods

In an industrial setting, the preparation of this compound involves the use of large-scale reactors and controlled conditions to ensure high yield and purity. The process typically includes the chlorination step followed by purification through crystallization and filtration .

Analyse Des Réactions Chimiques

Types of Reactions

2-(2,4,6-Trichlorophenoxy)ethanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into less chlorinated phenoxy compounds.

Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Reagents like thionyl chloride and phosphorus tribromide are commonly employed.

Major Products Formed

Oxidation: Formation of trichlorophenoxyacetic acid.

Reduction: Formation of less chlorinated phenoxyethanol derivatives.

Substitution: Formation of various substituted phenoxyethanol compounds.

Applications De Recherche Scientifique

Chemistry

- Intermediate in Organic Synthesis: It serves as a crucial intermediate in the synthesis of various organic compounds, including agrochemicals and pharmaceuticals. Its unique chlorination pattern provides specific reactivity that is valuable in organic reactions .

Biology

- Enzyme Inhibition Studies: Research indicates that 2-(2,4,6-Trichlorophenoxy)ethanol can inhibit specific enzymes by binding to their active sites. This property allows it to be used in studies examining protein interactions and cellular pathways .

Medicine

- Potential Pharmaceutical Development: The compound is being investigated for its potential use in developing new drugs due to its biological activity. Studies have shown that it may have antimicrobial properties, making it a candidate for novel therapeutic agents .

Industry

- Agrochemical Production: It is utilized in the formulation of pesticides and herbicides, particularly those targeting fungal pathogens in crops. Its effectiveness as an antifungal agent has been documented in agricultural research .

Data Table: Applications Overview

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Chemistry | Organic synthesis intermediate | Essential for producing various chlorinated compounds |

| Biology | Enzyme inhibition | Inhibits enzymes, affecting cellular processes |

| Medicine | Drug development | Potential antimicrobial properties; under investigation for pharmaceuticals |

| Industry | Agrochemical production | Effective as a fungicide; used in crop protection |

Case Study 1: Prochloraz Metabolism

A study on the metabolism of prochloraz—a fungicide related to this compound—demonstrated that the compound undergoes significant biotransformation in vivo. The primary metabolites identified were trichlorophenoxyacetic acid and its corresponding alcohol forms. This study highlights the metabolic pathways and potential environmental impacts of chlorinated phenoxy compounds .

Case Study 2: Antifungal Efficacy

Research evaluating the antifungal efficacy of various pesticides found that formulations containing this compound exhibited significant activity against common plant pathogens. This positions the compound as a viable alternative to traditional fungicides in agricultural practices .

Mécanisme D'action

The mechanism of action of 2-(2,4,6-Trichlorophenoxy)ethanol involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interfere with cellular pathways by disrupting protein-protein interactions .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-(2,4,5-Trichlorophenoxy)ethanol: Similar in structure but with a different chlorine substitution pattern.

2-(2,4-Dichlorophenoxy)ethanol: Contains fewer chlorine atoms, leading to different chemical properties.

Uniqueness

2-(2,4,6-Trichlorophenoxy)ethanol is unique due to its specific chlorine substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs. This makes it particularly valuable in certain industrial and research applications .

Activité Biologique

2-(2,4,6-Trichlorophenoxy)ethanol, commonly known as a metabolite of the fungicide prochloraz, has garnered attention due to its biological activity and potential applications in various fields such as agriculture and medicine. This article explores its biological properties, mechanisms of action, and relevant case studies.

- Chemical Formula : C8H6Cl3O

- Molecular Weight : 237.49 g/mol

- Structure : The compound features a phenoxy group with three chlorine atoms at the 2, 4, and 6 positions of the aromatic ring.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Key mechanisms include:

- Enzyme Inhibition : The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This is particularly relevant in studies involving metabolic pathways in microorganisms and plants.

- Protein Interactions : It disrupts protein-protein interactions essential for cellular functions, potentially affecting signal transduction pathways.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Enterococcus faecium | 0.0338 mg/mL |

| Staphylococcus aureus (MRSA) | 0.045 mg/mL |

| Bacillus subtilis | 0.050 mg/mL |

These findings suggest that the compound could be developed into a novel antimicrobial agent .

Case Study: Prochloraz Metabolism

In vivo studies on rats have shown that prochloraz is extensively metabolized into this compound. The primary metabolic pathway involves:

- Hydrolysis of the imidazole ring of prochloraz.

- Formation of glucuronide conjugates of the metabolite.

This metabolic process indicates that the compound plays a crucial role in the detoxification and elimination pathways of prochloraz .

Toxicological Profile

Despite its biological activity, the toxicity profile of this compound is a concern. Toxicological assessments reveal:

- Acute Toxicity : Low acute toxicity in mammalian models but significant effects observed at higher concentrations.

- Chronic Exposure : Long-term exposure may lead to bioaccumulation in liver and kidney tissues .

Agricultural Use

Due to its antimicrobial properties, this compound is being explored as a potential agent in agrochemical formulations aimed at controlling fungal pathogens.

Pharmaceutical Development

The compound's ability to inhibit specific enzymes makes it a candidate for drug development targeting resistant strains of bacteria. Its unique structure allows for modifications that could enhance efficacy and reduce toxicity.

Propriétés

IUPAC Name |

2-(2,4,6-trichlorophenoxy)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Cl3O2/c9-5-3-6(10)8(7(11)4-5)13-2-1-12/h3-4,12H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZTZSANFAWWCRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)OCCO)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Cl3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50210632 | |

| Record name | Ethanol, 2-(2,4,6-trichlorophenoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50210632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6161-87-1 | |

| Record name | Ethanol, 2-(2,4,6-trichlorophenoxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006161871 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6161-87-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68796 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanol, 2-(2,4,6-trichlorophenoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50210632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the metabolic fate of prochloraz in rats, and how is 2-(2,4,6-trichlorophenoxy)ethanol involved?

A1: In rats, prochloraz undergoes extensive metabolism primarily via the opening of its imidazole ring followed by alkyl chain hydrolysis. [] This process leads to the formation of 2,4,6-trichlorophenoxyacetic acid and this compound, a major metabolite primarily present as a glucuronide conjugate. [] This suggests that this compound is a key intermediate in the detoxification and elimination pathway of prochloraz.

Q2: Where does this compound accumulate in the rat body, and how is it eliminated?

A2: While tissue residues of prochloraz equivalents are generally low 96 hours post-administration, the highest concentrations are found in the liver (2.8-5.1 mg prochloraz equivalents/kg tissue) and kidneys (1.5-2.1 mg prochloraz equivalents/kg tissue). [] These organs are the primary sites of metabolism and excretion. Notably, this compound, primarily as a glucuronide conjugate, contributes significantly to these residues. [] Elimination of metabolites, including this compound conjugates, occurs primarily through urine within 96 hours post-administration. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.